molecular formula C18H20N2O5 B11581815 3-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide

3-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide

Cat. No.: B11581815
M. Wt: 344.4 g/mol
InChI Key: FDZOEQAVTRFTRT-UHFFFAOYSA-N
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Description

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their significant pharmacological activities and are often studied for their potential therapeutic applications. The compound’s structure includes a methoxybenzene ring, which is a common feature in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE can be achieved through various synthetic routes. One common method involves the use of an Eschenmoser coupling reaction, which is known for its feasibility and scalability . This reaction typically involves the coupling of 3-bromooxindoles or (2-oxoindolin-3-yl)triflate with thioacetamides or thiobenzamides . The reaction conditions are mild and can be carried out without the need for a thiophile, making it an efficient method for synthesizing this compound.

Industrial Production Methods

In an industrial setting, the production of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE may involve large-scale Eschenmoser coupling reactions. The scalability of this method allows for the production of significant quantities of the compound, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions can vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE is used as a starting material for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds .

Biology

In biology, this compound is studied for its potential pharmacological activities. It has been shown to possess significant tyrosine kinase inhibiting activity, which makes it a potential candidate for the development of new therapeutic agents .

Medicine

In medicine, (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE is being investigated for its potential use as an anticonvulsant or anxiolytic agent. Its ability to inhibit various kinases also makes it a potential candidate for the treatment of diseases like cancer .

Industry

In the industrial sector, this compound is used in the production of various pharmaceuticals and other biologically active molecules. Its scalability and ease of synthesis make it a valuable compound for industrial applications .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tyrosine kinases, which are enzymes involved in the regulation of various cellular processes . By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cell growth and proliferation, making it a potential therapeutic agent for diseases like cancer.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE include:

Uniqueness

What sets (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE apart from similar compounds is its unique structure, which includes a methoxybenzene ring. This structural feature contributes to its significant pharmacological activities and makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,4,5-trimethoxybenzoate

InChI

InChI=1S/C18H20N2O5/c1-11-6-5-7-12(8-11)17(19)20-25-18(21)13-9-15(23-3)16(24-4)10-14(13)22-2/h5-10H,1-4H3,(H2,19,20)

InChI Key

FDZOEQAVTRFTRT-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC(=C(C=C2OC)OC)OC)/N

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)C2=CC(=C(C=C2OC)OC)OC)N

solubility

>51.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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